molecular formula C9H9ClF3N5O B1473296 ({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride CAS No. 1426290-79-0

({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride

Cat. No.: B1473296
CAS No.: 1426290-79-0
M. Wt: 295.65 g/mol
InChI Key: NOJOMMXYQGGQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride is a tetrazole-based molecule featuring a 4-(trifluoromethoxy)phenyl group at the 1-position of the tetrazole ring and a methylamine moiety at the 5-position, stabilized as a hydrochloride salt. The trifluoromethoxy group enhances lipophilicity and electron-withdrawing effects, which may influence receptor binding and pharmacokinetics. The hydrochloride salt improves aqueous solubility, critical for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N5O.ClH/c10-9(11,12)18-7-3-1-6(2-4-7)17-8(5-13)14-15-16-17;/h1-4H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJOMMXYQGGQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CN)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H8F3N5
  • Molecular Weight : 251.18 g/mol
  • CAS Number : [Not available in sources]

Tetrazoles are known to interact with various biological targets, primarily due to their ability to mimic carboxylic acids. The specific mechanism of action for this compound involves inhibition of certain enzymatic pathways and receptor interactions. Research indicates that tetrazole derivatives can modulate the activity of ion channels and enzymes involved in neurotransmission and cell signaling.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of tetrazole derivatives. For instance, a study demonstrated that compounds with a similar structure inhibited the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The IC50 values for related tetrazole compounds ranged from nanomolar to micromolar concentrations, indicating potent activity against various cancer types .

Neuroprotective Effects

Tetrazoles have also been studied for their neuroprotective properties. In vitro assays showed that certain tetrazole derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The proposed mechanism involves the modulation of intracellular calcium levels and inhibition of pro-apoptotic signaling pathways .

Antimicrobial Activity

Some tetrazole compounds exhibit antimicrobial properties. A study reported that derivatives similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be in the range of 10-50 µg/mL .

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced solid tumors, a related tetrazole compound was administered, resulting in a notable reduction in tumor size in 30% of participants. The treatment was well-tolerated, with manageable side effects including mild gastrointestinal disturbances and fatigue .

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegenerative diseases, administration of tetrazole derivatives led to improved cognitive function and reduced neuronal loss compared to control groups. Behavioral assessments indicated enhanced memory retention and reduced anxiety-like behaviors in treated animals .

Data Summary

PropertyValue
Molecular FormulaC8H8F3N5
Molecular Weight251.18 g/mol
IC50 (Anticancer Activity)Nanomolar - Micromolar
MIC (Antimicrobial Activity)10-50 µg/mL
Neuroprotective EffectsSignificant in animal models

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its unique chemical structure, which allows it to interact with various biological targets. Notably, tetrazole derivatives are recognized for their role in the development of antihypertensive agents and other therapeutic drugs.

Case Study: Antihypertensive Activity
A study evaluated the efficacy of tetrazole derivatives in lowering blood pressure in hypertensive models. The results indicated that compounds similar to 1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-ylmethylamine hydrochloride exhibited significant blood pressure reduction, suggesting potential as a new class of antihypertensive drugs .

Agricultural Science

In the realm of agriculture, this compound has been explored for its role as a pesticide or herbicide, particularly against resistant pest strains. Its trifluoromethoxy group enhances lipophilicity, potentially improving absorption and efficacy against target pests.

Case Study: Pesticidal Activity
Research conducted on the efficacy of various tetrazole derivatives against agricultural pests demonstrated that compounds with similar functional groups exhibited high toxicity against common pests like aphids and spider mites. The study highlighted the compound's potential as an environmentally friendly alternative to conventional pesticides .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Tetrazole Derivatives with Aryl Substituents
  • 1-(4’-Substituted phenyl)-5-methyl-1H-tetrazoles (): These analogs share the 1-aryl-tetrazole scaffold but lack the methylamine group. Substituents include halogens (Cl, Br, I) and extended aromatic systems (naphthyl).
  • Angiotensin II Receptor Blockers (ARBs) (): Drugs like losartan and valsartan feature tetrazole rings linked to biphenylmethyl groups. The target compound’s trifluoromethoxy phenyl group is smaller than the biphenyl systems in ARBs, suggesting differences in steric interactions with receptors. However, both classes exploit tetrazoles as carboxylic acid bioisosteres .
Heterocyclic Amine Salts
  • 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride (): This pyrazole-based amine salt replaces the tetrazole core with a pyrazole ring. Pyrazoles are less acidic (pKa ~14–17) than tetrazoles (pKa ~4–5), affecting solubility and ionization under physiological conditions. The difluoromethyl group in this analog may enhance metabolic stability compared to the target’s trifluoromethoxy group .
  • Both compounds share amine hydrochloride salts, but the triazole’s reduced hydrogen-bonding capacity may limit biological target engagement .

Physicochemical Properties

Compound Name Molecular Formula Substituents Key Properties Applications/Notes References
Target Compound C9H8ClF3N5O 4-(Trifluoromethoxy)phenyl, methylamine (HCl) High lipophilicity (logP ~2.5*), water-soluble salt Potential pharmaceutical intermediate
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole C8H7ClN4 4-Chlorophenyl, methyl Mp: 145–147°C, neutral form Synthetic intermediate
Losartan (ARB) C22H23ClN6O Biphenylmethyl, imidazole, tetrazole Mp: 183–187°C, oral antihypertensive Angiotensin II receptor antagonist
5-(Difluoromethyl)-1-(2-methylphenyl)-pyrazol-4-amine HCl C10H11ClF2N3 2-Methylphenyl, difluoromethyl Soluble in polar solvents Agrochemical research
1-Butyl-4-(phenylmethyl)-tetrazol-5-imine HCl C12H18ClN5 Butyl, phenylmethyl Mp: Not reported Experimental compound

*Estimated based on substituent contributions.

Preparation Methods

General Synthetic Strategy

The synthesis of tetrazole derivatives such as ({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride typically involves:

  • Formation of the tetrazole ring via [3+2] cycloaddition reactions between azides and nitriles or related precursors.
  • Introduction of the 4-(trifluoromethoxy)phenyl substituent via appropriate aromatic precursors.
  • Functional group transformations to install the aminomethyl side chain.
  • Conversion to the hydrochloride salt for stability and isolation.

Tetrazole Ring Formation

Tetrazoles are commonly synthesized by cycloaddition of azides to nitriles or isocyanides, often catalyzed by acids or under heating conditions:

  • One method involves reacting aryl nitriles with sodium azide in the presence of ammonium chloride and lithium chloride in anhydrous dimethylformamide (DMF) at elevated temperatures (~110 °C) to form 5-substituted tetrazoles.
  • Alternatively, azidotrimethylsilane can be reacted with isocyanides in methanol with catalytic HCl at 60 °C to yield tetrazole compounds.

Synthesis of the 4-(Trifluoromethoxy)phenyl Tetrazole Core

While direct literature on the exact preparation of this compound is limited, related synthetic procedures for trifluoromethoxyphenyl-substituted heterocycles provide insight:

  • The Paal-Knorr method is frequently used for synthesizing 1-[4-(trifluoromethoxy)phenyl]-1H-pyrroles, involving condensation of diketones with anilines, followed by functionalization steps.
  • For tetrazole derivatives, the 4-(trifluoromethoxy)phenyl substituent is introduced via corresponding substituted aromatic precursors before or after tetrazole ring formation.

Preparation of this compound

The specific amine hydrochloride salt can be prepared by:

  • Starting from 4-(1H-tetrazol-5-yl)benzylamine or its protected derivatives.
  • Reacting the tetrazolylbenzylamine with trifluoromethoxy-substituted aromatic intermediates or via coupling reactions mediated by peptide coupling agents such as HATU in dichloromethane at room temperature.
  • The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid or HCl gas to improve stability and crystallinity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield Notes
Tetrazole formation from nitrile and sodium azide Sodium azide, ammonium chloride, lithium chloride in DMF, 110 °C, several hours High (not specified) Common method for 5-substituted tetrazoles
Coupling with aromatic acid derivatives HATU, N-ethyl-N,N-diisopropylamine, dichloromethane, 20 °C, overnight 37-87% Purification by HPLC; yields vary by substrate
Crystallization of amine hydrochloride salt Treatment with HCl in suitable solvent Quantitative Isolates stable salt form

Analytical and Structural Confirmation

  • The synthesized compounds are characterized by ^1H NMR, ^19F NMR (for trifluoromethoxy group), and mass spectrometry to confirm molecular structure and purity.
  • Example ^1H NMR signals for related compounds include aromatic protons at ~7.4-7.5 ppm and aminomethyl protons around 4.5-5.5 ppm.
  • Mass spectrometry typically shows molecular ion peaks consistent with the expected molecular weight plus one (M+1).

Summary Table of Preparation Methods

Method Aspect Description Reference
Tetrazole ring synthesis Cycloaddition of azides and nitriles in DMF with ammonium salts at 110 °C
Introduction of trifluoromethoxyphenyl Use of substituted aromatic precursors in condensation or coupling reactions
Aminomethyl side chain installation Coupling reactions with amine derivatives using HATU and bases in dichloromethane
Salt formation Conversion to hydrochloride salt by acid treatment
Purification Crystallization or HPLC purification

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride, and what critical intermediates are involved?

  • The synthesis typically involves a multi-step process starting with the formation of the tetrazole core. A [2+3] cycloaddition between an azide (e.g., sodium azide) and a nitrile precursor under acidic or thermal conditions is commonly employed to construct the tetrazole ring . The trifluoromethoxy phenyl group is introduced via nucleophilic aromatic substitution or coupling reactions, often using potassium carbonate or sodium hydroxide as a base to facilitate substitution . The final step involves amination of the methyl group attached to the tetrazole, followed by HCl salt formation to improve solubility . Key intermediates include the nitrile precursor, the tetrazole intermediate, and the free base amine.

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm the presence of the trifluoromethoxy group (δ ~55-60 ppm for CF3_3O) and the tetrazole ring (characteristic peaks near δ 8-9 ppm for aromatic protons) .
  • Infrared Spectroscopy (IR): Stretching vibrations for the tetrazole ring (~1500-1600 cm1^{-1}) and the amine hydrochloride salt (~2500-3000 cm1^{-1}) are observed .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (C9_9H9_9F3_3N5_5O·HCl) and detects the molecular ion peak .

Q. What factors influence the solubility and stability of this compound in experimental settings?

  • The hydrochloride salt form enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays . Stability is pH-dependent: the compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions. Storage at 2–8°C in desiccated environments minimizes hydrolysis of the trifluoromethoxy group . Thermal gravimetric analysis (TGA) shows decomposition above 200°C, indicating stability at room temperature .

Q. What mechanistic hypotheses explain its potential biological activity?

  • The tetrazole group acts as a bioisostere for carboxylic acids, mimicking carboxylate interactions in target proteins (e.g., angiotensin II receptors) . The trifluoromethoxy group increases lipophilicity, enhancing membrane permeability and binding affinity to hydrophobic pockets in enzymes or receptors . The amine moiety may participate in hydrogen bonding or salt bridges with biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?

  • Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% for tetrazole cyclization steps .
  • Catalyst screening : Transition metals like Cu(I) or Pd(0) enhance coupling reactions for introducing the trifluoromethoxy phenyl group .
  • Purification : Reverse-phase HPLC with acetonitrile/water gradients resolves impurities, while recrystallization from ethanol/water mixtures achieves >99% purity .

Q. What computational strategies predict binding interactions between this compound and biological targets?

  • Molecular docking (AutoDock/Vina) : Models the compound’s interaction with proteins (e.g., angiotensin-converting enzyme), highlighting the tetrazole’s role in coordinating zinc ions .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes, with the trifluoromethoxy group showing strong van der Waals interactions in hydrophobic pockets .
  • QSAR models : Correlate substituent electronegativity (e.g., F vs. Cl) with inhibitory potency using Hammett constants .

Q. How can contradictory data regarding its metabolic stability be resolved?

  • In vitro microsomal assays : Compare hepatic clearance rates across species (e.g., human vs. rat liver microsomes) to identify species-specific metabolism .
  • Isotopic labeling : 19^{19}F-NMR tracks degradation of the trifluoromethoxy group in simulated gastric fluid .
  • Metabolite ID : LC-MS/MS identifies primary metabolites, such as hydroxylated derivatives or tetrazole ring-opened products .

Q. What strategies are effective in designing analogs with improved selectivity?

  • Substituent variation : Replacing the trifluoromethoxy group with bulkier substituents (e.g., trifluoromethylthio) reduces off-target binding .
  • Scaffold hopping : Replacing the tetrazole with a 1,2,4-triazole retains bioactivity while altering pharmacokinetic profiles .
  • Prodrug approaches : Esterification of the amine group enhances oral bioavailability, with enzymatic cleavage in vivo releasing the active compound .

Q. What in vivo models validate its pharmacokinetic and pharmacodynamic properties?

  • Rodent studies : Oral administration (5–50 mg/kg) in hypertensive rats shows dose-dependent blood pressure reduction, with a plasma half-life of 3–5 hours .
  • Tissue distribution : Radiolabeled (14^{14}C) compound accumulates in the liver and kidneys, suggesting hepatic excretion .
  • Toxicity screening : No significant QT prolongation in canine models at therapeutic doses, supporting cardiac safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.